molecular formula C9H13NO B13121258 (R)-2-Amino-2-(o-tolyl)ethan-1-ol

(R)-2-Amino-2-(o-tolyl)ethan-1-ol

Cat. No.: B13121258
M. Wt: 151.21 g/mol
InChI Key: WBOFHSAPFDGCGW-VIFPVBQESA-N
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Description

®-2-Amino-2-(o-tolyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a tolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(o-tolyl)ethan-1-ol typically involves the reaction of o-tolyl derivatives with appropriate amine and alcohol precursors. One common method includes the use of Grubbs–Stoltz reagent (Et3SiH/KOtBu) to facilitate the rearrangement of o-tolyl aryl ethers and amines . This reaction is conducted under basic conditions, often involving deprotonation steps and radical mechanisms.

Industrial Production Methods: Industrial production of ®-2-Amino-2-(o-tolyl)ethan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Techniques such as hydrosilylation and the use of stereoregular cyclic p-tolyl-siloxanes have been explored for the efficient synthesis of functionalized derivatives .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-(o-tolyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.

Major Products: The major products formed from these reactions include dihydroacridines, diarylmethanes, and hydroxydiarylmethanes .

Scientific Research Applications

®-2-Amino-2-(o-tolyl)ethan-1-ol finds applications in various scientific domains:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(o-tolyl)ethan-1-ol involves its interaction with molecular targets through radical and ionic pathways. The compound can undergo deprotonation and electron transfer processes, leading to the formation of reactive intermediates that participate in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: ®-2-Amino-2-(o-tolyl)ethan-1-ol is unique due to its combination of amino and hydroxyl groups attached to the tolyl moiety, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

WBOFHSAPFDGCGW-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H](CO)N

Canonical SMILES

CC1=CC=CC=C1C(CO)N

Origin of Product

United States

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